molecular formula C7H14O3S2 B12857239 Ethyl 4-(methylsulfonothioyl)butanoate

Ethyl 4-(methylsulfonothioyl)butanoate

Cat. No.: B12857239
M. Wt: 210.3 g/mol
InChI Key: FNLRGTYSGNKSBQ-UHFFFAOYSA-N
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Description

Ethyl 4-(methylsulfonothioyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, specifically, has a unique structure that includes a sulfonothioyl group, which can impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(methylsulfonothioyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol . The general reaction involves the reaction of 4-(methylsulfonothioyl)butanoyl chloride with ethanol in the presence of a base to neutralize the hydrochloric acid by-product.

Industrial Production Methods

In industrial settings, esters like this compound are often produced via Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . This method is favored for its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylsulfonothioyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Yields the corresponding carboxylic acid and ethanol.

    Reduction: Produces primary alcohols.

    Substitution: Results in the formation of new esters or other substituted products.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylsulfonothioyl)butanoate involves its interaction with various molecular targets. The sulfonothioyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules . This interaction can modulate biochemical pathways and exert specific effects.

Properties

Molecular Formula

C7H14O3S2

Molecular Weight

210.3 g/mol

IUPAC Name

ethyl 4-methylsulfonothioylbutanoate

InChI

InChI=1S/C7H14O3S2/c1-3-10-7(8)5-4-6-12(2,9)11/h3-6H2,1-2H3

InChI Key

FNLRGTYSGNKSBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCS(=O)(=S)C

Origin of Product

United States

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